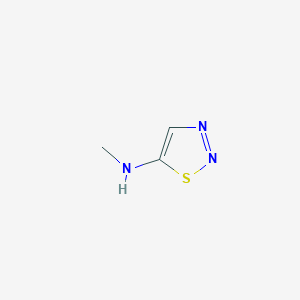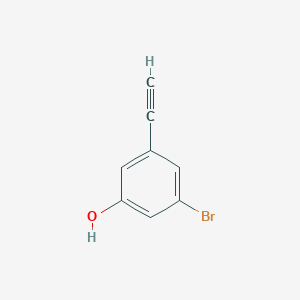
6-Ethoxy-4-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4-methylnicotinic acid is a chemical compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 4th position on the nicotinic acid ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-4-methylnicotinic acid typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by uniformly mixing 6-methylnicotinic acid and an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction proceeds to form 6-methylnicotinate, which is then further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Ethoxy-4-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular metabolism and enzyme function.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating metabolic disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-methylnicotinic acid involves its interaction with various molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence metabolic pathways involving nicotinamide coenzymes (NAD and NADP). These coenzymes play a crucial role in redox reactions and energy metabolism. The compound may also have direct effects on lipid metabolism, vasodilation, and neuroprotection .
Comparison with Similar Compounds
6-Methylnicotinic acid: Lacks the ethoxy group but shares the methyl group at the 4th position.
4-Methylnicotinic acid: Lacks the ethoxy group and has only the methyl group at the 4th position.
6-Ethoxy-nicotinic acid: Lacks the methyl group but has the ethoxy group at the 6th position.
Uniqueness: 6-Ethoxy-4-methylnicotinic acid is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-ethoxy-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-6(2)7(5-10-8)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
LHEMSSXHNUFZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


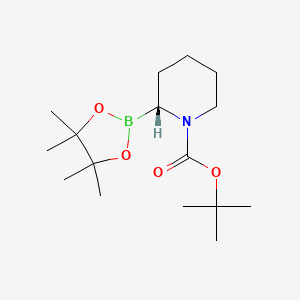
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13011447.png)
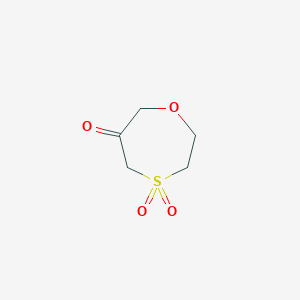
![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
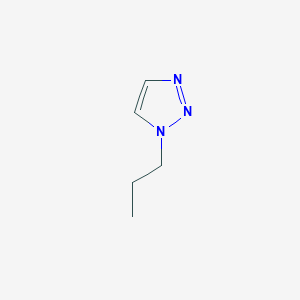
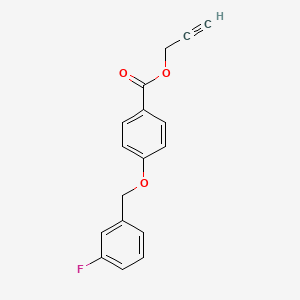
![3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13011485.png)
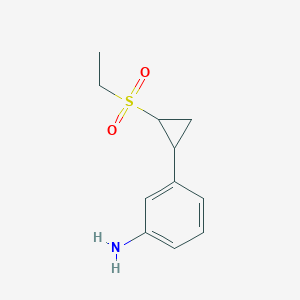
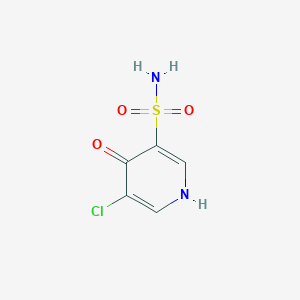
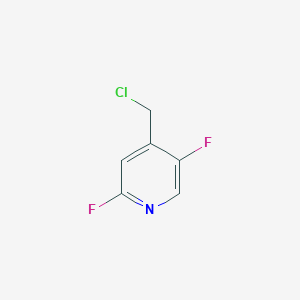
![Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13011504.png)

